molecular formula C9H9NO4 B1582308 2,6-Dimethylpyridine-3,5-dicarboxylic acid CAS No. 2602-36-0

2,6-Dimethylpyridine-3,5-dicarboxylic acid

Cat. No.: B1582308
CAS No.: 2602-36-0
M. Wt: 195.17 g/mol
InChI Key: WQFXJSOUBPGBGW-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine-3,5-dicarboxylic acid is a chemical compound that is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 .


Molecular Structure Analysis

The molecular formula of this compound is C9H9NO4, and its molecular weight is 195.17 . The InChI code for this compound is 1S/C9H9NO4/c1-4-6(8(11)12)3-7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is thermally stable up to 350 °C and unusually chemically stable in a wide pH range of 2–13 .

Scientific Research Applications

  • Synthesis and Microwave Irradiation : 2,6-Dimethylpyridine is used as a raw material in the synthesis of pyridine 2, 6-dicarboxylic acid, employing microwave irradiation and oxidation with potassium permanganate. This study offers a new approach to the synthesis process using microwave technology (Guo-Fu Zhang et al., 2010).

  • Heterocyclic Annulation : It serves as an intermediate in various chemical reactions, including annulation, condensation, cyclization, decarboxylation, hydrolysis, and oxidation (A. Singer & S. McElvain, 2003).

  • Forensic Importance : 2,6-Dimethylpyridine derivatives, specifically 3,5-diarylsubstituted dimethylpyridines, are significant in forensics. The Suzuki cross-coupling reaction is a key step in the preparation of these compounds (D. Błachut, Z. Czarnocki, & K. Wojtasiewicz, 2006).

  • Crystallography : Structurally characterized examples of 2,6-dihalo-3,5-dimethylpyridines exhibit specific crystal properties, like aromatic face-to-face pi-stacking in the solid state (David Pugh, 2006).

  • 19F NMR pH Indicators : It is used in the synthesis of fluorinated pyridines which act as 19F NMR pH indicators. These indicators are important for chemical shift to pH, pKa value, and water solubility (M. Amrollahi, 2014).

  • Enzymatic Hydrolysis : In studies involving Candida rugosa lipase, it's used to investigate the effect of acyl chain length and branching on the enantioselectivity of the lipase (A. Sobolev et al., 2002).

  • Thermochemical Studies : The molar enthalpies of formation for compounds like dimethylpyridine-2,6-dicarboxylate have been studied, offering insights into their thermochemical properties (M. Matos et al., 2005).

  • Adsorption Studies : Its adsorption on various samples, like γ-Al2O3, is used to characterize acid surfaces, aiding in the understanding of surface chemistry (A. Corma, C. Rodellas, & V. Fornés, 1984).

  • Plasma Determination : A method was developed for the determination of a cerebral vasodilator in plasma by electron capture gas chromatography, indicating its potential use in medicinal chemistry (S. Higuchi, H. Sasaki, & T. Sado, 1975).

  • Coordination Frameworks and Photoluminescence : The compound is used in the synthesis of 3D coordination frameworks with applications in photoluminescence and magnetic properties, highlighting its utility in material science (Xing-Rui Ran et al., 2014).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Properties

IUPAC Name

2,6-dimethylpyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-4-6(8(11)12)3-7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFXJSOUBPGBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304432
Record name 2,6-Dimethyl-3,5-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2602-36-0
Record name 2602-36-0
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Record name 2,6-Dimethyl-3,5-pyridinedicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-3,5-pyridinedicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,6-Dimethylpyridine-3,5-dicarboxylic acid suitable for building coordination polymers?

A1: H2mpda possesses two carboxylate groups and a pyridine nitrogen atom, all capable of coordinating to metal ions. This multidentate nature allows it to bridge metal centers and form diverse structural motifs, from 1D chains to complex 3D networks [, , , , ].

Q2: Can you provide examples of the structural diversity observed in coordination polymers incorporating H2mpda?

A2: Certainly! Research shows that H2mpda can generate a range of architectures:

  • 1D Chains/Ladders: Observed in complexes with cobalt and nickel, where distinct [MII(H2O)8] clusters act as secondary building units [].
  • 2D Layers: Reported in copper(II) complexes, exhibiting parallelogram-like (4,4) topology and further assembly into 3D supramolecular networks through π–π stacking and hydrogen bonding [].
  • 2D Triple-Stranded Meso-Helical Layers: Observed in a dysprosium-based complex, showcasing the ligand's ability to induce chirality [].
  • 3D Chain-Layer Frameworks: Also found in a dysprosium complex, highlighting the temperature-dependent assembly possibilities with H2mpda [].
  • 3D Supramolecular Architectures: Achieved through hydrogen bond interactions extending from 1D chains, as seen in lanthanide coordination polymers [].

Q3: What are the luminescent properties associated with H2mpda-based coordination polymers?

A3: Several studies have explored the luminescence of these materials:

  • A zinc-based coordination polymer with H2mpda and 1,2,4-triazole exhibited luminescence at λmax = 415 nm upon excitation at 364 nm [].
  • Both cobalt and nickel complexes with H2mpda derivatives displayed similar photoluminescent spectra with an emission maximum at approximately 466 nm at room temperature [].
  • Lanthanide coordination polymers incorporating H2mpda showed potential for applications in luminescent probes and white light emitting diodes, with one compound demonstrating white light emission with excellent color rendering index (CRI) and correlated color temperature (CCT) when encapsulated in an LED device [].

Q4: How does the stability of H2mpda coordination polymers impact their potential applications?

A4: Stability is crucial for real-world applications. Notably:

  • Lanthanide-H2mpda coordination polymers exhibited high thermal stability, remaining stable up to 350°C [].
  • These lanthanide complexes also displayed remarkable chemical stability across a wide pH range of 2-13, as confirmed by variable temperature XRD and pH-dependent XRD [].

Q5: Beyond luminescence, are there other applications for H2mpda in materials science?

A5: Yes, research suggests potential in catalysis:

  • A copper-based metal-organic cuboctahedra (Cu-MOP), synthesized using H2mpda, was shown to possess both Lewis acidic and basic sites [].
  • This bifunctionality enabled Cu-MOP to catalyze tandem one-pot deacetalization-Knoevenagel/Henry reactions, showcasing its potential as a platform for heterogeneous catalysis [].

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